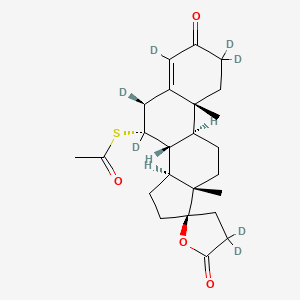
Spironolactone-d7 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spironolactone-d7 (Major) is a deuterium-labeled version of spironolactone, a synthetic 17-lactone steroid. It is primarily used as a stable isotope-labeled internal standard for the quantification of spironolactone in various analytical applications . Spironolactone itself is a potassium-sparing diuretic that functions as an aldosterone receptor antagonist, commonly used to treat conditions such as hypertension, heart failure, and edema .
Méthodes De Préparation
The synthesis of Spironolactone-d7 (Major) involves the incorporation of deuterium atoms into the spironolactone molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The industrial production methods for Spironolactone-d7 (Major) are similar to those of spironolactone, with additional steps to ensure the incorporation of deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Analyse Des Réactions Chimiques
Spironolactone-d7 (Major) undergoes various chemical reactions similar to those of spironolactone. These reactions include:
Oxidation: Spironolactone can be oxidized to form canrenone, a major active metabolite.
Reduction: Reduction reactions can convert spironolactone into its reduced forms, such as 7α-thiomethylspironolactone.
Substitution: Substitution reactions can occur at various positions on the spironolactone molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are canrenone and 7α-thiomethylspironolactone .
Applications De Recherche Scientifique
Spironolactone-d7 (Major) has a wide range of scientific research applications, including:
Mécanisme D'action
Spironolactone-d7 (Major) exerts its effects by acting as an aldosterone receptor antagonist. It competes with aldosterone for binding to mineralocorticoid receptors in the distal tubules and collecting ducts of the kidneys . This inhibits the reabsorption of sodium and water while promoting the retention of potassium, leading to diuretic and antihypertensive effects . The molecular targets involved include the mineralocorticoid receptors and the pathways associated with sodium and potassium transport .
Comparaison Avec Des Composés Similaires
Spironolactone-d7 (Major) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Spironolactone: The non-deuterated version, commonly used as a diuretic and aldosterone antagonist.
Canrenone: A major active metabolite of spironolactone with similar pharmacological effects.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action but different chemical structure.
Spironolactone-d7 (Major) stands out due to its use as a stable isotope-labeled internal standard, which is crucial for accurate and reliable data analysis in various research fields .
Propriétés
Formule moléculaire |
C24H32O4S |
|---|---|
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
S-[(6S,7R,8R,9S,10R,13S,14S,17R)-2,2,4,4',4',6,7-heptadeuterio-10,13-dimethyl-3,5'-dioxospiro[6,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,7D2,12D,13D,19D/t13-,17-,18-,19+,21+,22-,23-,24+ |
Clé InChI |
LXMSZDCAJNLERA-XVBPZWKCSA-N |
SMILES isomérique |
[H][C@@]1(C2=C(C(=O)C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@]1([2H])SC(=O)C)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)([2H])[2H])[2H])[2H] |
SMILES canonique |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


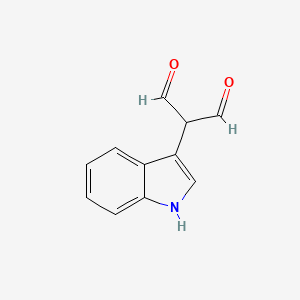
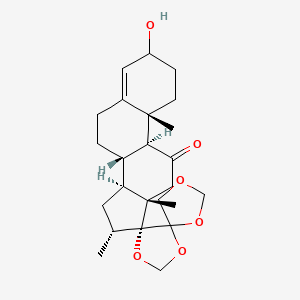
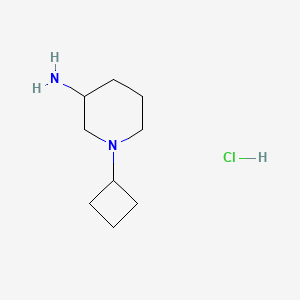

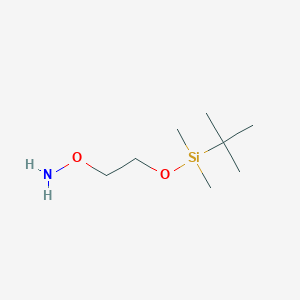

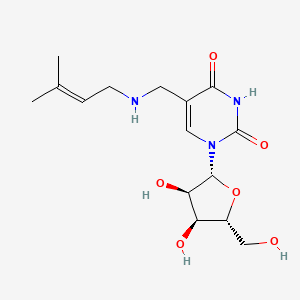
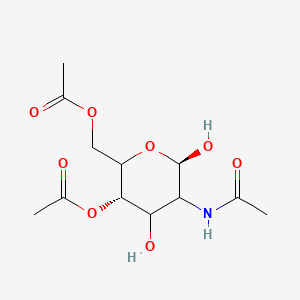
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
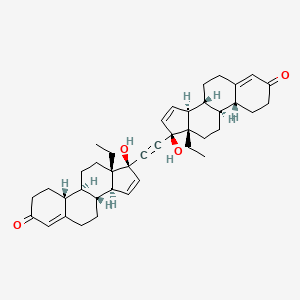
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
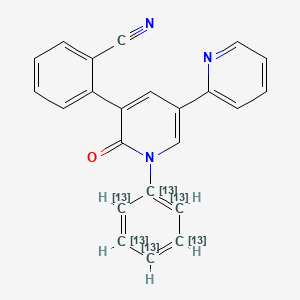
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
